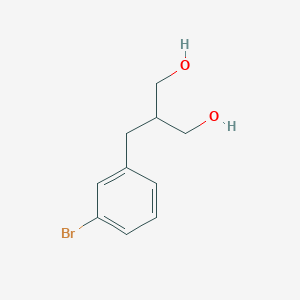
NIOSH/SL7849000
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/SL7849000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers, employers, and occupational health professionals recognize and control chemical hazards .
Vorbereitungsmethoden
The preparation methods for NIOSH/SL7849000 involve various synthetic routes and reaction conditions. The NIOSH Manual of Analytical Methods (NMAM) includes a collection of sampling and analytical methods for workplace exposure monitoring . These methods are developed or adapted by NIOSH or its partners and evaluated according to established protocols and performance criteria . Industrial production methods may involve the use of specific reagents and conditions to ensure the compound’s purity and effectiveness.
Analyse Chemischer Reaktionen
NIOSH/SL7849000 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are detailed in the NIOSH Pocket Guide to Chemical Hazards . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
NIOSH/SL7849000 has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry. For example, the Nanotechnology Research Center at NIOSH conducts research on the occupational safety and health implications and applications of advanced materials and nanotechnology . This compound may be used in studies related to nanomaterials, robotics, and other advanced technologies .
Wirkmechanismus
The mechanism of action of NIOSH/SL7849000 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through various biochemical and physiological processes. For instance, the classification of investigational medications for USP <800> involves analyzing the mechanism of action and potential hazards of the compound .
Vergleich Mit ähnlichen Verbindungen
NIOSH/SL7849000 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and ammonia (NH3) . These compounds share some similarities in their chemical properties and industrial applications. this compound may have unique characteristics that make it particularly suitable for specific research and industrial purposes.
Eigenschaften
Molekularformel |
C16H19NO2 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
2-methoxy-6-[(2-phenylethylamino)methyl]phenol |
InChI |
InChI=1S/C16H19NO2/c1-19-15-9-5-8-14(16(15)18)12-17-11-10-13-6-3-2-4-7-13/h2-9,17-18H,10-12H2,1H3 |
InChI-Schlüssel |
PVFQVUDQHCXCBD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1O)CNCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Oxobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B8592930.png)
![1-[(3-Methylbutoxy)methyl]-3-nitrobenzene](/img/structure/B8592935.png)

![1,4-Diazabicyclo[3.2.2]nonane, 4-(6-chloro-3-pyridazinyl)-](/img/structure/B8592971.png)


![3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(2-methylpropyl)-](/img/structure/B8592984.png)
![2-(4-Methyl-5-oxo-2,5-dihydrofuran-3-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8592995.png)

